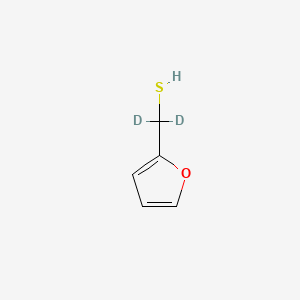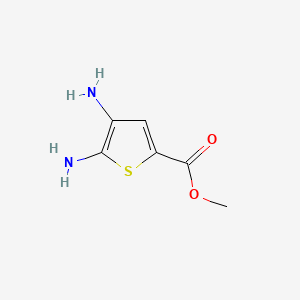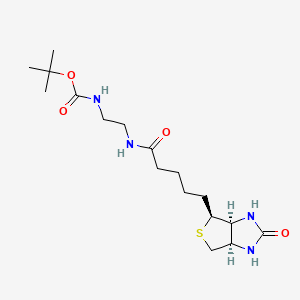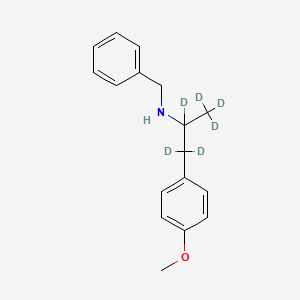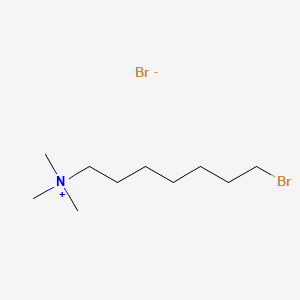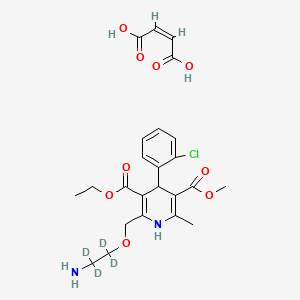
Amlodipin-d4 Maleinsäure-Salz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amlodipine-d4 Maleic Acid Salt is a deuterated form of Amlodipine, a well-known dihydropyridine calcium channel blocker. This compound is primarily used as an internal standard for the quantification of Amlodipine in various analytical applications. The deuterium atoms in Amlodipine-d4 Maleic Acid Salt provide enhanced stability and allow for precise mass spectrometric analysis.
Wissenschaftliche Forschungsanwendungen
Amlodipine-d4 Maleic Acid Salt is widely used in scientific research due to its stability and precise analytical properties. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Amlodipine.
Biology: Employed in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Amlodipine in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Amlodipine.
Biochemische Analyse
Biochemical Properties
Amlodipine-d4 Maleic Acid Salt plays a significant role in biochemical reactions by inhibiting the influx of calcium ions across cell membranes. This inhibition is more pronounced in vascular smooth muscle cells compared to cardiac muscle cells. The compound interacts with both dihydropyridine and nondihydropyridine binding sites, leading to a reduction in peripheral vascular resistance and blood pressure. Additionally, amlodipine-d4 maleic acid salt has antioxidant properties and can enhance the production of nitric oxide, a crucial vasodilator .
Cellular Effects
Amlodipine-d4 Maleic Acid Salt affects various cell types and cellular processes. It acts as a vasodilator by relaxing the smooth muscle in the arterial walls, thereby reducing total peripheral resistance . This compound also influences cell signaling pathways by regulating membrane fluidity and cholesterol deposition . Furthermore, amlodipine-d4 maleic acid salt stimulates nitric oxide production, which plays a vital role in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of Amlodipine-d4 Maleic Acid Salt involves selective inhibition of calcium ion influx in cardiac and vascular smooth muscle cells. By binding to dihydropyridine and nondihydropyridine sites, it prevents calcium-induced contractions in these cells. This action results in vasodilation and a decrease in blood pressure. Additionally, amlodipine-d4 maleic acid salt regulates membrane fluidity, stimulates nitric oxide production, and acts as an antioxidant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amlodipine-d4 Maleic Acid Salt change over time. The compound exhibits a prolonged half-life due to its high efficiency. Studies have shown that it remains stable under various conditions, ensuring consistent results in long-term experiments . Degradation may occur over extended periods, potentially affecting its efficacy and cellular function .
Dosage Effects in Animal Models
The effects of Amlodipine-d4 Maleic Acid Salt vary with different dosages in animal models. At lower doses, it effectively reduces blood pressure without significant adverse effects . At higher doses, it may cause systemic hypotension and other toxic effects . It is crucial to monitor the dosage carefully to avoid potential toxicity while achieving the desired therapeutic outcomes .
Metabolic Pathways
Amlodipine-d4 Maleic Acid Salt is involved in several metabolic pathways. It inhibits the movement of calcium ions into vascular smooth muscle cells and cardiac muscle cells, leading to vasodilation. The compound also interacts with enzymes and cofactors involved in nitric oxide production, enhancing its vasodilatory effects . Additionally, stable isotope labeling allows researchers to study these metabolic pathways in vivo safely.
Transport and Distribution
Within cells and tissues, Amlodipine-d4 Maleic Acid Salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall efficacy and function .
Subcellular Localization
Amlodipine-d4 Maleic Acid Salt is localized in specific subcellular compartments, which impacts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its proper function within the cell . This subcellular localization is crucial for its role in regulating calcium ion influx and nitric oxide production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amlodipine-d4 Maleic Acid Salt involves the incorporation of deuterium atoms into the Amlodipine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated intermediates, followed by their conversion into the final product under controlled conditions.
Industrial Production Methods: Industrial production of Amlodipine-d4 Maleic Acid Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, along with advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Amlodipine-d4 Maleic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wirkmechanismus
Amlodipine-d4 Maleic Acid Salt exerts its effects by blocking L-type calcium channels in cardiac and vascular smooth muscle. This action inhibits calcium influx, leading to relaxation of the smooth muscle and vasodilation. The compound’s deuterated form allows for precise tracking and quantification in various studies, providing insights into its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Amlodipine: The non-deuterated form of the compound, widely used as an antihypertensive and antianginal agent.
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Felodipine: A related compound used in the treatment of hypertension and angina.
Uniqueness: Amlodipine-d4 Maleic Acid Salt is unique due to its deuterated structure, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research and analytical applications, distinguishing it from its non-deuterated counterparts.
Eigenschaften
CAS-Nummer |
1185246-15-4 |
|---|---|
Molekularformel |
C24H29ClN2O9 |
Molekulargewicht |
529.0 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2; |
InChI-Schlüssel |
TZNOWAJJWCGILX-CIPKXTDXSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |
Synonyme |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine-d4 Maleic Acid Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)
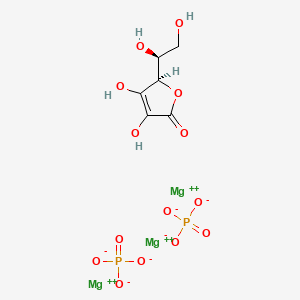
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)
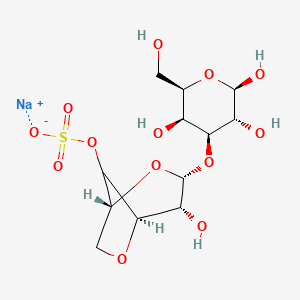
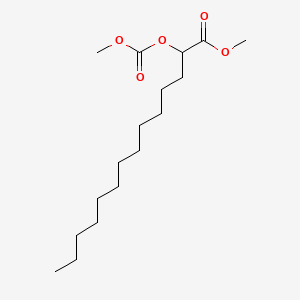
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
